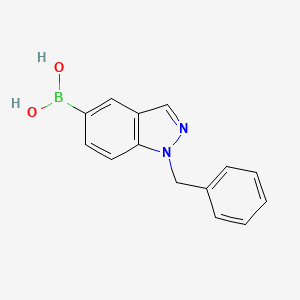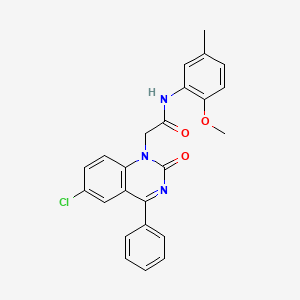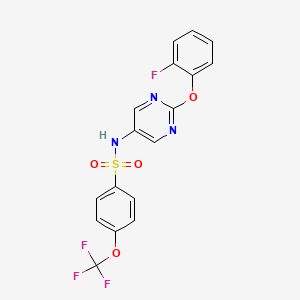
(1-Benzyl-1H-indazol-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-1H-indazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C14H13BN2O2. It is a compound of interest in various fields of scientific research due to its unique chemical structure and reactivity. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis and medicinal chemistry.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes and receptors, involved in numerous biological processes .
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues . This allows them to modulate the activity of their target proteins. The indazole moiety in the compound could potentially interact with biological targets through pi-pi stacking or hydrogen bonding .
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, including those involved in inflammation, tumor growth, diabetes, and various infectious diseases .
Pharmacokinetics
It’s known that the compound is an off-white solid and is highly soluble in water and other polar solvents . This suggests that it could potentially be well-absorbed in the body. The boronic acid moiety might undergo metabolism to form boronate esters in the presence of diols, such as glucose .
Result of Action
Similar compounds have been reported to exhibit antiproliferative activity, inhibiting cell growth of many neoplastic cell lines .
Action Environment
The action of (1-Benzyl-1H-indazol-5-yl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the boronic acid moiety . Additionally, the presence of diols in the environment could lead to the formation of boronate esters, potentially affecting the compound’s activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-indazol-5-yl)boronic acid typically involves the reaction of 1-benzyl-1H-indazole with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where 1-benzyl-1H-indazole is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: (1-Benzyl-1H-indazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or other nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various functionalized indazole derivatives .
Aplicaciones Científicas De Investigación
(1-Benzyl-1H-indazol-5-yl)boronic acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural features.
(1H-Indazol-5-yl)boronic acid: A closely related compound with a similar indazole core but lacking the benzyl group.
(1-Benzyl-1H-indazol-3-yl)boronic acid: A structural isomer with the boronic acid group at a different position on the indazole ring.
Uniqueness: (1-Benzyl-1H-indazol-5-yl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of the benzyl group enhances its ability to interact with various biological targets and makes it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
(1-benzylindazol-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O2/c18-15(19)13-6-7-14-12(8-13)9-16-17(14)10-11-4-2-1-3-5-11/h1-9,18-19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDTVOPUUATJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)CC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2747345.png)


![2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B2747351.png)
![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)
![3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2747353.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)
![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)
![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2747361.png)

![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)
![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2747365.png)
![2-cyclopentyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide](/img/structure/B2747367.png)
